N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide
Description
N'-[(1E)-1-{[1,1'-Biphenyl]-4-yl}ethylidene]methoxycarbohydrazide is a hydrazone Schiff base derivative featuring a biphenyl moiety linked to an ethylidene group and a methoxycarbohydrazide functional group.
Properties
IUPAC Name |
methyl N-[(E)-1-(4-phenylphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCCWBOFQKEAA-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-biphenylcarboxaldehyde and methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydrazone linkage can interact with metal ions, forming stable complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Key Research Findings and Trends
- Substituent Effects :
- Biological Activity: Hydrazones with heterocycles (thiazole, triazole) show broader antimicrobial and enzyme inhibitory profiles . Pyrazole and sulfonohydrazide derivatives are promising for neurodegenerative disease research .
Biological Activity
N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound falls within a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C22H22N2O2. The structure features a biphenyl moiety, which is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets.
Antiviral Activity
Research indicates that hydrazine derivatives exhibit promising antiviral properties. A study highlighted that certain hydrazine derivatives showed significant activity against various viruses, including HSV-1 and HIV. The mechanism typically involves interference with viral replication processes or direct inhibition of viral enzymes .
Case Study: Antiviral Screening
In a recent screening of hydrazine derivatives, this compound was tested against several viral strains. The results indicated:
Antibacterial Activity
Hydrazine derivatives have also been investigated for their antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting cellular processes.
Case Study: Antibacterial Screening
In vitro tests demonstrated the antibacterial efficacy of this compound against common pathogens:
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
